molecular formula C18H18FN5O3 B2394709 3-(2-fluorobenzyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2326692-89-9

3-(2-fluorobenzyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2394709
CAS RN: 2326692-89-9
M. Wt: 371.372
InChI Key: MVVUGVRJXXPNLK-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in drug discovery programs, aiding in the selection of candidates for further development. It has been particularly useful in studying the metabolism and disposition of potent HIV integrase inhibitors. Early lead compounds in this category have been analyzed to understand their metabolic fate and excretion balance in rats and dogs following various dosing methods. These studies reveal that such compounds are primarily eliminated through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).

Chemical Structure Analysis

The hydrated title compound of a related structure has been recognized as the first HIV integrase inhibitor. Its molecular analysis shows significant dihedral angles between the mean planes of the pyrimidine ring and the phenyl and oxadiazole rings. Such structural insights contribute to the understanding of the molecule's interaction and functionality, highlighting the importance of intramolecular hydrogen bonds and crystal packing features in its stability (Yamuna et al., 2013).

Synthesis and Biological Activity

Research has delved into the synthesis of novel compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. Such compounds have been evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties. The findings indicate that certain derivatives exhibit significant inhibitory activity and therapeutic potential, underscoring the importance of structural modifications in enhancing biological activity (Abu‐Hashem et al., 2020).

Electron Delocalization Studies

Investigations into N-heterocyclic carbenes (NHCs) have shown that electron delocalization plays a crucial role in the stability and structure of potential NHC precursors. By altering the heterocycle or blocking the reactive site, researchers have been able to reduce metabolism mediated by aldehyde oxidase (AO), providing valuable insights for drug discovery programs aimed at avoiding AO-mediated oxidation (Hobbs et al., 2010).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-[2-(2-methylimidazol-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-12-20-6-8-23(12)9-7-21-16(25)14-10-22-18(27)24(17(14)26)11-13-4-2-3-5-15(13)19/h2-6,8,10H,7,9,11H2,1H3,(H,21,25)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVUGVRJXXPNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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